What are the physical and chemical properties of CARBAMOYL-DL-ALA-OH?
What are the physical and chemical properties of CARBAMOYL-DL-ALA-OH?
For Immediate Release
This technical guide provides a comprehensive overview of the known physical and chemical properties of CARBAMOYL-DL-ALA-OH, also identified as N-Carbamoyl-DL-alanine or DL-2-Ureidopropionic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research, offering a centralized resource of its fundamental characteristics.
Core Chemical and Physical Attributes
CARBAMOYL-DL-ALA-OH is a derivative of the amino acid alanine, characterized by the presence of a carbamoyl group attached to the alpha-amino group. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C4H8N2O3 | [1][2] |
| Molecular Weight | 132.12 g/mol | [3] |
| CAS Number | 77340-50-2 | [1][2] |
Spectral Data
Detailed experimental spectral data for CARBAMOYL-DL-ALA-OH is not extensively published. However, the PubChem database entry for the D-isomer (N-Carbamoyl-D-alanine) provides computed spectral information, which can serve as a reference. This includes predicted 1H and 13C NMR spectra, mass spectrometry data, and infrared spectra. For N-carbamoyl-β-alanine, experimental 1H NMR and mass spectrometry data are available, showing characteristic peaks that can be used for structural elucidation.[4]
Experimental Protocols: Synthesis of CARBAMOYL-DL-ALA-OH
A primary method for the synthesis of CARBAMOYL-DL-ALA-OH is through the hydrolysis of 5-methylhydantoin. This reaction provides a high yield of the desired product.
Objective: To synthesize CARBAMOYL-DL-ALA-OH by the alkaline hydrolysis of 5-methylhydantoin.
Materials:
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5-Methylhydantoin
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Potassium hydroxide (KOH)
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Distilled water
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Hydrochloric acid (HCl) for neutralization
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Reaction vessel equipped with a stirrer and temperature control
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pH meter
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Crystallization dish
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Filtration apparatus
Procedure:
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A solution of potassium hydroxide is prepared in distilled water in the reaction vessel.
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5-Methylhydantoin is added to the potassium hydroxide solution.
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The reaction mixture is heated to 70°C with continuous stirring.
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The reaction is allowed to proceed for 8 hours at this temperature.
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After 8 hours, the reaction mixture is cooled to room temperature.
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The pH of the solution is carefully adjusted to the isoelectric point of CARBAMOYL-DL-ALA-OH using hydrochloric acid to precipitate the product.
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The precipitated product is collected by filtration and washed with cold distilled water to remove any remaining salts.
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The purified CARBAMOYL-DL-ALA-OH is then dried under vacuum.
This method has been reported to achieve a yield of approximately 97%.[7]
Biological Significance and Metabolic Pathways
N-carbamoyl-amino acids are recognized as intermediates in various metabolic pathways. One of the key pathways where these molecules are implicated is in the enzymatic hydrolysis of hydantoins to produce amino acids. This process is of significant interest in industrial biotechnology for the production of enantiomerically pure amino acids.
The pathway involves two main enzymatic steps:
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Hydantoinase: This enzyme catalyzes the hydrolytic ring-opening of a hydantoin derivative (e.g., 5-methylhydantoin) to form the corresponding N-carbamoyl-amino acid (e.g., N-carbamoyl-DL-alanine).
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N-carbamoylase: This enzyme then catalyzes the hydrolysis of the N-carbamoyl-amino acid to yield the free amino acid, carbon dioxide, and ammonia.
This enzymatic cascade is a crucial part of the metabolism of hydantoin derivatives in various microorganisms.
Below is a diagram illustrating the general pathway for the hydrolysis of a substituted hydantoin to an amino acid, a process in which CARBAMOYL-DL-ALA-OH can be considered a key intermediate.
References
- 1. pschemicals.com [pschemicals.com]
- 2. scbt.com [scbt.com]
- 3. Carbamoyl-DL-Ala-OH | 77340-50-2 | FC107895 | Biosynth [biosynth.com]
- 4. N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-BENZOYL-DL-ALANINE | 1205-02-3 [chemicalbook.com]
- 6. N-Benzoyl-DL-alanine, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
